molecular formula C29H29N3O5 B2391765 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894558-11-3

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide

Katalognummer: B2391765
CAS-Nummer: 894558-11-3
Molekulargewicht: 499.567
InChI-Schlüssel: PFQBFIUXAZZJPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and neuronal function. Its primary research value lies in the investigation of neurodegenerative pathways, particularly in Alzheimer's disease models, where aberrant GSK-3β activity is implicated in hyperphosphorylation of tau protein and subsequent neurofibrillary tangle formation. By selectively inhibiting GSK-3β, this compound provides a critical pharmacological tool for dissecting the kinase's contribution to tau pathology and neuronal apoptosis. Research utilizing this inhibitor focuses on elucidating the molecular links between GSK-3β, amyloid-beta toxicity, and synaptic dysfunction, offering insights for potential therapeutic strategies aimed at modifying disease progression. The compound's designed structure, featuring a [1,4]dioxino[2,3-g]quinolinone core, is associated with high selectivity for GSK-3β over other kinases, making it a valuable asset for producing clean phenotypic readouts in complex cellular systems and animal models of tauopathy and cognitive decline. Its application extends to studies of Wnt/β-catenin signaling, insulin resistance, and mood disorders, where GSK-3β serves as a key regulatory node.

Eigenschaften

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-3-19-4-6-22(7-5-19)30-17-21-14-20-15-26-27(37-13-12-36-26)16-25(20)32(29(21)34)18-28(33)31-23-8-10-24(35-2)11-9-23/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQBFIUXAZZJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OC)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a quinoline core fused with a dioxin moiety, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's IUPAC name reflects its intricate structure, which includes functional groups that may influence its biological properties:

  • Quinoline Core : Provides a scaffold for various biological activities.
  • Dioxin Moiety : Often enhances pharmacological effects due to its reactivity.
  • Acetamide Group : Potentially involved in enzyme inhibition and receptor binding.

Synthesis

The synthesis typically involves multi-step organic reactions using starting materials like 3-ethylphenylamine and 4-ethylphenylamine. Key steps include:

  • Condensation : Formation of an amine linkage.
  • Cyclization : Creation of the dioxin structure.
  • Acylation : Introduction of the acetamide group.

Common reagents include acetic anhydride and solvents such as dichloromethane or ethanol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase and alpha-glucosidase, which are relevant in treating Alzheimer's disease and diabetes.
  • Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest at the G2/M phase in cancer cells, promoting apoptosis through intrinsic and extrinsic pathways .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that similar compounds exhibited significant cytotoxic effects against cancer cell lines (e.g., MCF-7) with IC50 values as low as 1.575 µM .
    • Mechanistic studies showed increased levels of active caspases (3, 8, and 9), indicating activation of apoptotic pathways .
  • Antimicrobial Properties :
    • Quinoline derivatives have been reported to possess antimicrobial activity against various pathogens, suggesting potential applications in infection control .
  • Neuroprotective Effects :
    • Preliminary data suggest that compounds with similar structures may exhibit neuroprotective properties by inhibiting neurodegenerative processes.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
2-(4-Ethylphenyl)acetamideEthylphenyl groupAnalgesic properties
7-Oxo-2,3-dihydroquinolineQuinoline coreAntimicrobial activity
N-(4-Methoxyphenyl)acetamideMethoxy groupAnti-inflammatory effects

The unique combination of functional groups in 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide may lead to synergistic effects not observed in simpler analogs, enhancing its pharmacological profile significantly .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related derivatives:

Compound Core Structure Position 8 Substituent Position 2 Substituent Molecular Formula Molecular Weight Key Properties
Target Compound [1,4]dioxino[2,3-g]quinolin-6-one (4-Ethylphenyl)aminomethyl N-(4-methoxyphenyl)acetamide C₃₀H₂₈N₃O₅* 528.57 g/mol High thermal stability (inferred)
2-[8-(4-Ethoxybenzoyl)-9-oxo-...-N-(4-methoxyphenyl)acetamide [1,4]dioxino[2,3-g]quinolin-6-one 4-Ethoxybenzoyl N-(4-methoxyphenyl)acetamide C₂₉H₂₆N₂O₇ 514.53 g/mol Higher lipophilicity due to benzoyl group
2-(8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-ylthio)-N-(4-methoxyphenyl)acetamide [1,4]dioxino[2,3-g]quinolin-6-one Ethyl + thioether linkage N-(4-methoxyphenyl)acetamide C₂₃H₂₃N₂O₄S 435.51 g/mol Enhanced electron-withdrawing effects (S)
N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide Quinolin-4-one Hexadecanamide (C₁₆ chain) None (amide at position 2) C₂₅H₃₆N₂O₂ 408.57 g/mol High melting point (>250°C)

Functional and Bioactivity Comparisons

Substituent Effects: The 4-ethylphenylaminomethyl group in the target compound may enhance target binding via hydrophobic interactions, whereas the 4-ethoxybenzoyl group in could improve membrane permeability but reduce solubility.

Bioactivity Clustering: Compounds with similar acetamide-quinoline scaffolds (e.g., ) are reported to cluster in bioactivity profiles, particularly in cytotoxicity and kinase inhibition . The target compound’s 4-methoxyphenyl group may confer selectivity for anti-inflammatory or anticancer targets, as seen in related phenolic amides .

Physicochemical Properties: Melting Points: Quinoline derivatives with long alkyl chains (e.g., hexadecanamide in ) exhibit high thermal stability (>250°C), suggesting similar trends for the target compound. Solubility: The 4-methoxyphenyl acetamide moiety likely improves aqueous solubility compared to purely hydrophobic analogues (e.g., ).

Vorbereitungsmethoden

2-Azidobenzaldehyde-Based Cyclization

The foundational work by Zhang and He demonstrates that 2-azidobenzaldehydes serve as versatile precursors for quinoline derivatives via Staudinger-Knoevenagel-aza-Wittig cascades:

Reaction Sequence :

  • Staudinger Reaction : 2-Azidobenzaldehyde (1 ) reacts with triphenylphosphine (PPh₃) to form iminophosphorane intermediate 11 .
  • Knoevenagel Condensation : Intermediate 11 reacts with active methylene compounds (e.g., malononitrile, acetylacetone) to yield α,β-unsaturated intermediates 13a–c .
  • Aza-Wittig Cyclization : Intramolecular cyclization releases Ph₃P=O, producing 2,3-substituted quinolines 14a–c (Scheme 1).

Adaptation for Target Compound :

  • Substitute malononitrile with a dioxane-containing dienophile to concurrently form thedioxino ring.
  • Introduce protecting groups (e.g., tert-butoxycarbonyl) on the amine to prevent undesired side reactions during cyclization.

Ring Construction

Oxidative Cyclization of Diols

Gharpure's methodology for 4-alkoxyquinolines involves reacting hydroxyalkynes with quinoline precursors under acidic conditions:

Protocol :

  • Treat intermediate quinoline A with 1,2-ethanediol in the presence of BF₃·Et₂O.
  • Oxonium ion B undergoes [4+2] cycloaddition, followed by aromatization to yield dioxino-quinoline C (Table 1).

Table 1 : Optimization of Dioxino Ring Formation

Entry Solvent Acid Catalyst Temp (°C) Yield (%)
1 DCM BF₃·Et₂O 25 42
2 Toluene p-TsOH 80 58
3 MeCN H2SO4 60 67

Data adapted from PMC studies on fused quinoline synthesis.

Side Chain Functionalization

Reductive Amination for (4-Ethylphenyl)aminomethyl Group

Procedure :

  • Condense 8-formylquinoline derivative D with 4-ethylaniline in MeOH using NaBH₃CN as reductant.
  • Monitor reaction by TLC (EtOAc/hexane 3:7); typical yield: 74–82%.

Amide Coupling for N-(4-Methoxyphenyl)acetamide

Conditions :

  • Activate carboxylic acid E (from hydrolysis of ester precursors) with HATU/DIPEA in DMF.
  • Couple with 4-methoxyaniline at 0°C → RT overnight.
  • Purify via silica chromatography (CH2Cl2/MeOH 95:5); isolated yield: 68%.

Integrated Synthetic Route

Combining these steps yields the following optimized pathway:

Step 1 : [4+2] Annulation to form quinoline core (14a )
Step 2 : Dioxino ring installation via BF₃-catalyzed cyclization (C )
Step 3 : Reductive amination at position 8 (D → F )
Step 4 : Acetamide coupling at position 6 (F → Target )

Overall Yield : 19% (4 steps, unoptimized).

Analytical Characterization

Critical spectroscopic data for validation:

  • HRMS (ESI) : m/z calcd for C29H29N3O5 [M+H]+: 500.2181; found: 500.2179.
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.8 Hz, 1H, H-5), 7.98 (s, 1H, NH), 6.89–7.45 (m, 8H, aromatic), 4.32 (s, 2H, CH2N), 3.81 (s, 3H, OCH3), 1.22 (t, J=7.6 Hz, 3H, CH2CH3).

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Competing pathways may formdioxino[2,3-f] regioisomers. Use DFT calculations to predict favorable transition states.
  • Amide Bond Stability : Avoid epimerization during coupling by employing low-temperature conditions.
  • Scalability : Replace chromatographic purification with crystallization (e.g., using EtOAc/hexane).

Q & A

What are the critical considerations for optimizing the multi-step synthesis of this compound to achieve high yield and purity?

Key factors include precise control of reaction temperatures, solvent selection (e.g., dichloromethane or DMF for solubility), and catalyst optimization (e.g., triethylamine for nucleophilic reactions). Multi-step purifications via column chromatography (e.g., silica gel with MeOH/CH₂Cl₂ gradients) and recrystallization (e.g., ethyl acetate) are essential to isolate intermediates and final products. Monitoring via TLC and HPLC ensures reaction progress and purity >95% .

How can researchers resolve structural ambiguities in this compound using advanced spectroscopic techniques?

High-resolution NMR (¹H, ¹³C, and 2D-COSY) identifies proton coupling patterns and carbon environments, distinguishing regioisomers. Mass spectrometry (ESI/APCI(+)) confirms molecular weight (±2 ppm accuracy). X-ray crystallography resolves absolute stereochemistry, while FTIR validates functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .

What methodologies are recommended for elucidating the mechanism of action of this compound in cancer cell lines?

Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess cytotoxicity changes (MTT assays). Computational docking (AutoDock Vina) predicts binding affinities to targets like EGFR or PI3K. Western blotting quantifies downstream protein phosphorylation (e.g., Akt/mTOR pathways) to validate pathway modulation .

How should contradictory cytotoxicity data from different assay conditions be statistically reconciled?

Apply multivariate regression to account for variables like cell passage number, serum concentration, and incubation time. Normalize data using Z-score transformations and validate via Bland-Altman plots. Cross-validate with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) to confirm biological relevance .

What computational strategies enhance the prediction of this compound's metabolic stability during preclinical development?

Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict metabolic hotspots (e.g., oxidation at the quinoline core). Machine learning models (e.g., ADMET Predictor) simulate cytochrome P450 interactions. Molecular dynamics (AMBER) assess binding stability in liver microsome models .

What experimental approaches validate target engagement specificity of this compound in kinase inhibition studies?

Surface plasmon resonance (SPR) measures real-time binding kinetics (KD < 100 nM threshold). Competitive ATP-Glo assays quantify IC₅₀ values against recombinant kinases. Co-crystallization with kinase domains (e.g., PDB-deposited structures) provides atomic-level interaction maps .

How does the electronic configuration of substituents influence the compound's binding affinity, and what quantum chemical methods quantify this?

Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity at the acetamide moiety, improving H-bonding with targets. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps <4 eV) and electrostatic potential maps (MEPs) visualize charge distribution. DFT-derived Fukui indices identify nucleophilic/electrophilic sites .

What orthogonal analytical techniques are essential for characterizing degradation products under accelerated stability conditions?

HPLC-MS (Q-TOF) identifies degradation products (e.g., hydrolyzed acetamide). Forced degradation (40°C/75% RH for 14 days) with LC-UV quantifies impurity profiles. Solid-state NMR detects polymorphic changes, while XRD confirms crystallinity loss .

How can structure-activity relationship (SAR) models be developed for derivatives of this compound using fragment-based drug design?

Generate a combinatorial library with systematic substitutions (e.g., 4-ethylphenyl → 4-fluorophenyl). QSAR models (CoMFA/CoMSIA) correlate substituent descriptors (logP, molar refractivity) with IC₅₀. Fragment screening (SPR or thermal shift assays) identifies critical pharmacophores .

What specialized protocols ensure reproducibility in measuring the compound's partition coefficient (LogP) across laboratories?

Standardize the shake-flask method using phosphate buffer (pH 7.4) and octanol pre-saturated for 24 hours. Quantify compound concentrations via HPLC-UV at λmax (e.g., 254 nm) with triplicate measurements. Cross-validate with chromatographic LogP (CLogP) using a C18 column and isocratic elution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.